

Etelcalcetide heart failure monitoring symptoms

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Compound Focus: Etelcalcetide Hydrochloride

CAS No.: 1334237-71-6

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Clinical Evidence of Cardiovascular Effects

The table below summarizes key findings on etelcalcetide's association with cardiovascular adverse effects from clinical studies and post-marketing analysis.

Evidence Source	Reported Cardiovascular Adverse Effect(s)	Frequency / Comments
Phase 3 Clinical Trials (Pooled Analysis) [1]	Heart failure requiring hospitalization	2% of Parsabiv-treated patients vs. 1% of placebo patients
Pooled Clinical Trials [2]	Hypotension, congestive heart failure, decreased myocardial performance	Frequency not reported; cases were observed
Pooled Clinical Trials [2]	QTcF interval prolongation (>60 msec from baseline)	1.2% of Parsabiv-treated patients vs. 0% of placebo patients
FAERS Database (2014-2024) [3]	Various serious cardiovascular events	46.89% of all Etelcalcetide-associated AEs were classified as "serious"; vascular disorders were a noted category

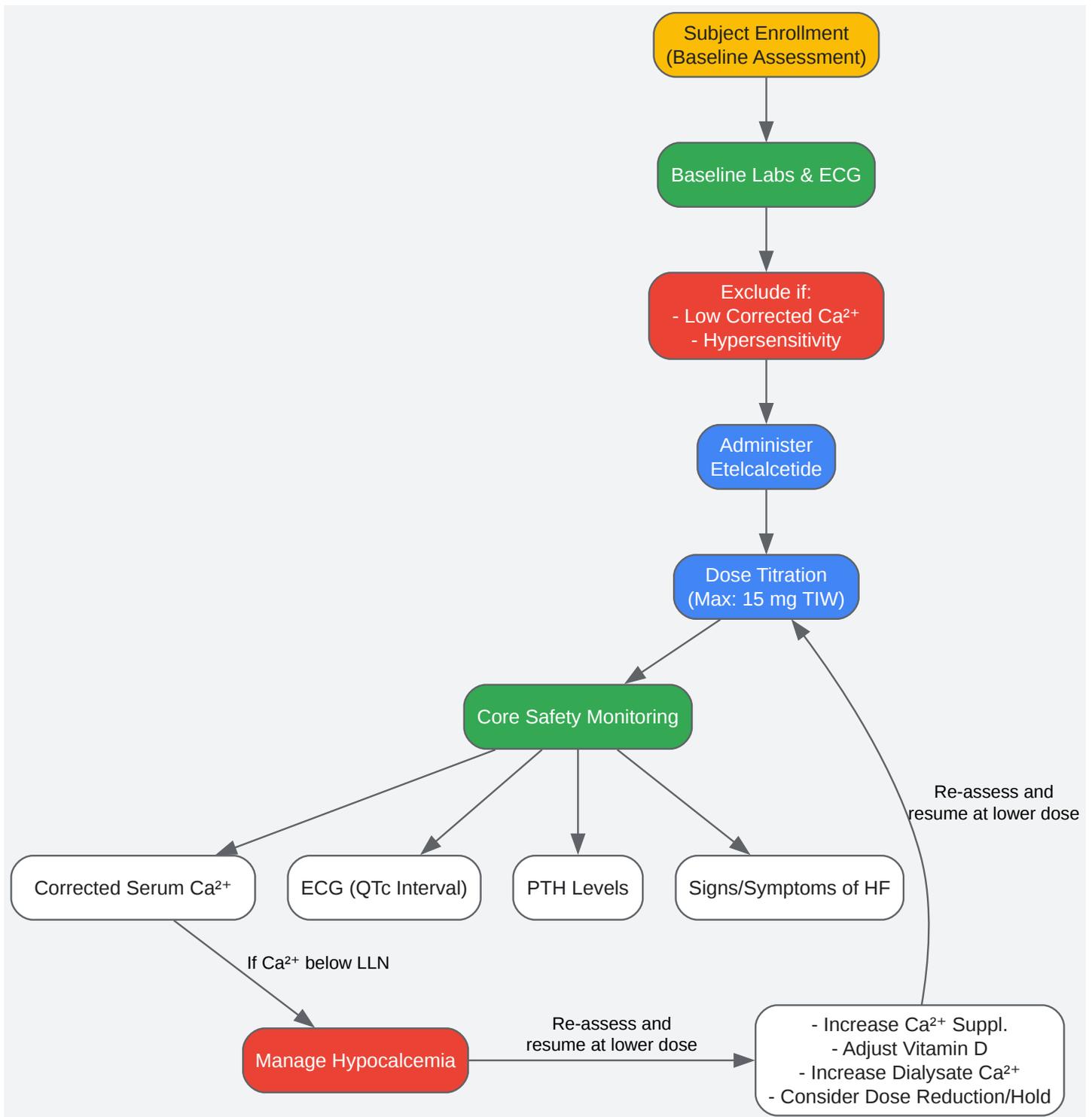
Proposed Monitoring & Experimental Protocols

Based on the identified risks, a structured monitoring plan is essential for clinical trials and preclinical research.

- **Core Monitoring Parameters:** The primary safety focus should be on **corrected serum calcium** and **electrocardiogram (ECG)** monitoring, particularly the **QT interval** [4] [5] [6]. Hypocalcemia is a direct pharmacologic effect and a likely contributor to myocardial dysfunction and arrhythmia.
- **Recommended Monitoring Schedule:**
 - **Calcium:** Measure before initiation, within 1 week after any dose adjustment, and at regular intervals (e.g., every 4 weeks) during treatment [4] [6].
 - **ECG (with QTc Analysis):** Perform at baseline and periodically during treatment, especially after dose changes or if hypocalcemia occurs [2].
 - **PTH:** Measure at baseline and 4 weeks after initiation or dose adjustment to assess efficacy and avoid over-suppression leading to adynamic bone disease [4] [6].
- **Patient/Drug Interaction Considerations:**
 - **Concomitant Therapies:** Closely monitor patients receiving other drugs known to lower serum calcium or prolong the QT interval [5] [2].
 - **High-Risk Populations:** Exercise heightened caution in subjects with a history of heart failure, arrhythmias (particularly congenital long QT syndrome), or seizure disorders [4] [7] [5].

Experimental Workflow for Safety Assessment

For research into etelcalcetide's cardiotoxicity, the following workflow outlines key experimental and monitoring steps. This diagram synthesizes clinical guidance into a preclinical and clinical research pathway.



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Key Insights for Drug Development

- **Mechanism of Cardiotoxicity:** The cardiovascular effects are likely secondary to **hypocalcemia** rather than a direct cardiotoxic effect. Low serum calcium can impair myocardial contractility and increase the risk of ventricular arrhythmias, particularly torsades de pointes, due to QT prolongation [4] [5] [2].
- **Active Vigilance for Uncommon Events:** While major clinical trials established the common safety profile, real-world pharmacovigilance data (FAERS) highlights the importance of monitoring for a broader range of **serious adverse events**, including various vascular disorders [3].
- **Drug Interaction of High Concern: Concomitant use with cinacalcet is contraindicated** due to the risk of severe, life-threatening hypocalcemia. A washout period of at least 7 days is mandatory when switching from cinacalcet to etelcalcetide [4] [1] [6].

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